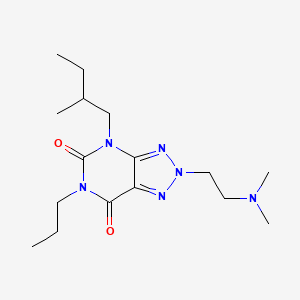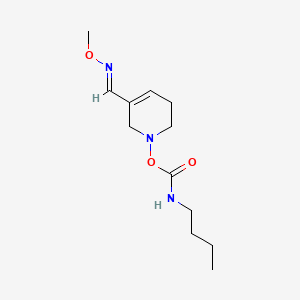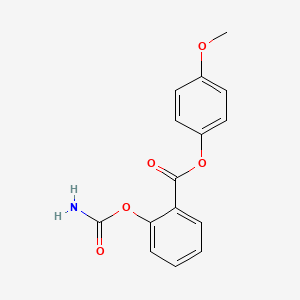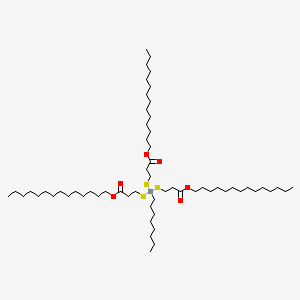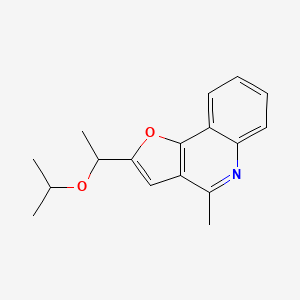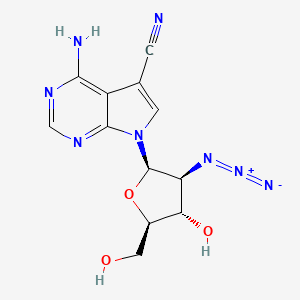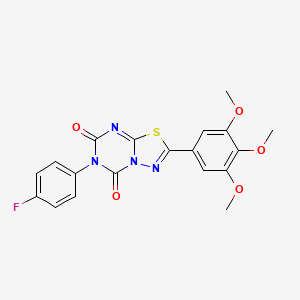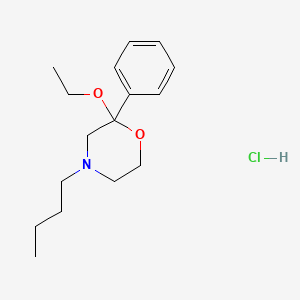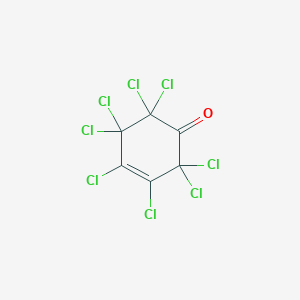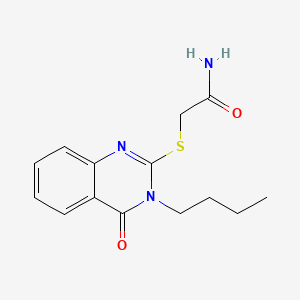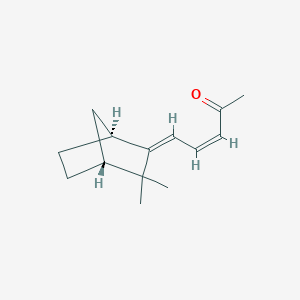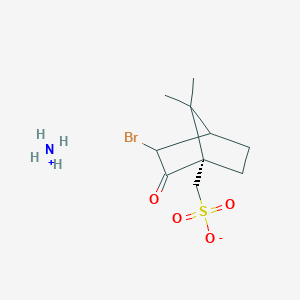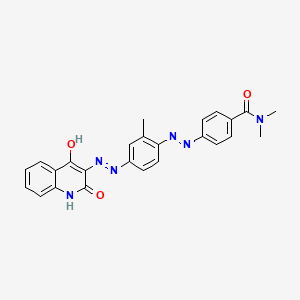
4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide is a complex organic compound known for its vibrant azo dye properties Azo compounds are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their intense colors
准备方法
The synthesis of 4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide typically involves a multi-step process. The initial step often includes the diazotization of a primary aromatic amine, followed by coupling with a suitable nucleophile. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to optimize yield and purity.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a marker in chromatography.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored polymers.
作用机制
The mechanism of action of this compound involves its interaction with biological molecules through its azo groups. These interactions can lead to the formation of reactive intermediates that can bind to cellular components, disrupting normal cellular functions. The molecular targets often include enzymes and DNA, leading to inhibition of enzymatic activity or interference with DNA replication and transcription pathways.
相似化合物的比较
Similar compounds include other azo dyes such as Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate. Compared to these, 4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. The presence of the quinoline moiety, for instance, enhances its potential for therapeutic applications .
属性
CAS 编号 |
6629-27-2 |
|---|---|
分子式 |
C25H22N6O3 |
分子量 |
454.5 g/mol |
IUPAC 名称 |
4-[[4-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]-2-methylphenyl]diazenyl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C25H22N6O3/c1-15-14-18(28-30-22-23(32)19-6-4-5-7-21(19)26-24(22)33)12-13-20(15)29-27-17-10-8-16(9-11-17)25(34)31(2)3/h4-14H,1-3H3,(H2,26,32,33) |
InChI 键 |
UUWOOGAKBOGZIN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C3=CC=CC=C3NC2=O)O)N=NC4=CC=C(C=C4)C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![potassium;3-[bis(carboxylatomethyl)amino]propanoate](/img/structure/B12712104.png)
